1-Methyl-2-naphthol 1-Methyl-2-naphthol
Brand Name: Vulcanchem
CAS No.: 1076-26-2
VCID: VC20993295
InChI: InChI=1S/C11H10O/c1-8-10-5-3-2-4-9(10)6-7-11(8)12/h2-7,12H,1H3
SMILES: CC1=C(C=CC2=CC=CC=C12)O
Molecular Formula: C11H10O
Molecular Weight: 158.2 g/mol

1-Methyl-2-naphthol

CAS No.: 1076-26-2

Cat. No.: VC20993295

Molecular Formula: C11H10O

Molecular Weight: 158.2 g/mol

* For research use only. Not for human or veterinary use.

1-Methyl-2-naphthol - 1076-26-2

Specification

CAS No. 1076-26-2
Molecular Formula C11H10O
Molecular Weight 158.2 g/mol
IUPAC Name 1-methylnaphthalen-2-ol
Standard InChI InChI=1S/C11H10O/c1-8-10-5-3-2-4-9(10)6-7-11(8)12/h2-7,12H,1H3
Standard InChI Key BBOCZFGVXFNCTC-UHFFFAOYSA-N
SMILES CC1=C(C=CC2=CC=CC=C12)O
Canonical SMILES CC1=C(C=CC2=CC=CC=C12)O

Introduction

Chemical Identity and Structure

1-Methyl-2-naphthol (CAS No. 1076-26-2) is an aromatic compound belonging to the naphthol family. It has a molecular formula of C11H10O and a molecular weight of 158.20 g/mol . The structure consists of a naphthalene backbone with a hydroxyl (-OH) substituent at the 2-position and a methyl (-CH3) group at the 1-position. This specific arrangement of functional groups confers unique chemical properties to the compound.

Common synonyms for this compound include:

  • 1-methylnaphthalen-2-ol

  • 1-Methyl-2-Naphthalenol

  • 2-Naphthalenol, 1-methyl-

  • 1-methyl-2-naphthol (SALTDATA: FREE)

Physical and Chemical Properties

The physical and chemical properties of 1-Methyl-2-naphthol are summarized in Table 1, providing essential information for researchers and industrial applications.

Table 1: Physical and Chemical Properties of 1-Methyl-2-naphthol

PropertyValueReference
Molecular FormulaC11H10O
Molecular Weight158.197 g/mol
Physical StateSolid
Melting Point112°C
Boiling Point304.3±11.0°C at 760 mmHg
Density1.1±0.1 g/cm³
Flash Point147.1±11.1°C
Vapor Pressure0.0±0.7 mmHg at 25°C
LogP3.17
pKa9.65±0.50 (Predicted)
Refractive Index1.656
Polar Surface Area (PSA)20.23000
Exact Mass158.073166
Hazard CodeXi (Irritant)
Recommended StorageSealed in dry container, Room Temperature

The LogP value of 3.17 indicates that 1-Methyl-2-naphthol is relatively lipophilic, suggesting good permeability through biological membranes and moderate water solubility . The high boiling point (304.3°C) and relatively high melting point (112°C) are consistent with its aromatic structure and potential for intermolecular hydrogen bonding through the hydroxyl group .

Spectroscopic Characterization

The spectroscopic properties of 1-Methyl-2-naphthol are essential for structural confirmation and purity assessment. Based on its chemical structure, the compound would exhibit characteristic spectral features:

Table 2: Spectroscopic Characteristics of 1-Methyl-2-naphthol

Spectroscopic MethodExpected Key FeaturesReference
¹H NMRSignals for methyl protons (δ ~2.5 ppm), aromatic protons (δ 7.0-8.0 ppm), and hydroxyl proton (variable, δ 5.0-9.0 ppm)
¹³C NMRCarbon signals for methyl group (δ ~20 ppm), aromatic carbons (δ 120-140 ppm), and carbon bearing hydroxyl group (δ ~150 ppm)
IRO-H stretching (3200-3600 cm⁻¹), C-H stretching (2900-3100 cm⁻¹), aromatic C=C stretching (1450-1600 cm⁻¹)
Mass SpectrometryMolecular ion peak at m/z 158, fragmentation patterns involving loss of hydroxyl and methyl groups

Comparative Analysis with Related Compounds

Understanding 1-Methyl-2-naphthol in the context of related compounds provides valuable insights into structure-property relationships. Table 3 compares 1-Methyl-2-naphthol with structurally similar compounds.

Table 3: Comparison of 1-Methyl-2-naphthol with Related Compounds

Property1-Methyl-2-naphthol2-Methyl-1-naphthol1-Methylnaphthalene2-Methylnaphthalene
CAS No.1076-26-27469-77-490-12-091-57-6
Molecular FormulaC11H10OC11H10OC11H10C11H10
Molecular Weight158.20 g/mol158.20 g/mol142.20 g/mol142.20 g/mol
Structural DistinctionOH at 2-position, CH3 at 1-positionOH at 1-position, CH3 at 2-positionCH3 at 1-position, no OHCH3 at 2-position, no OH
Melting Point112°CNot provided in sourcesNot provided in sources34.6°C
LogP3.17Not provided in sourcesNot provided in sources3.86
Reference

The positional isomerism between 1-Methyl-2-naphthol and 2-Methyl-1-naphthol likely results in different chemical reactivity and physical properties due to the altered electronic distribution . Similarly, the presence of a hydroxyl group in 1-Methyl-2-naphthol distinguishes it from 1-Methylnaphthalene and 2-Methylnaphthalene, conferring greater polarity, hydrogen bonding capability, and different biological interactions .

Toxicological Considerations

While specific toxicological data for 1-Methyl-2-naphthol is limited in the provided sources, information can be inferred from related naphthalene derivatives. The compound carries the hazard code Xi, indicating it is an irritant .

By comparison, methylnaphthalenes have established toxicological profiles:

  • 1-Methylnaphthalene has been associated with:

    • Skin irritation and possible photosensitization

    • Respiratory tract irritation

    • Potential hemolytic effects in individuals with glucose-6-phosphate dehydrogenase deficiency

  • 2-Methylnaphthalene exhibits:

    • Respiratory tract toxicity (established as a "presumed health effect for humans")

    • Hepatic effects (also considered a "presumed health effect for humans")

    • Defined provisional minimal risk levels for various exposure durations

Due to structural similarities, 1-Methyl-2-naphthol may share some of these toxicological properties, though the hydroxyl group would alter its biological activity and metabolism .

Applications and Industrial Relevance

  • Organic synthesis - serving as a building block for more complex molecules

  • Pharmaceutical research - potential precursor for bioactive compounds

  • Dye and pigment manufacturing - naphthols are commonly used in colorant production

  • Analytical chemistry - as a reference standard or derivatization agent

Recent research indicates that naphthol derivatives similar to 1-Methyl-2-naphthol have been investigated in the context of catalyst development for organic transformations. For example, a study published in 2024 mentioned 1-(benzothiazolylamino)methyl-2-naphthol derivatives in relation to catalytic synthesis of heterocyclic compounds .

1-Methyl-2-naphthol: A Comprehensive Chemical Analysis

1-Methyl-2-naphthol is a substituted naphthol compound characterized by a hydroxyl group at the 2-position and a methyl group at the 1-position of the naphthalene ring system. This comprehensive analysis explores its chemical properties, synthesis methods, applications, and comparative profiles with related compounds based on the most current scientific literature.

Chemical Identity and Structure

1-Methyl-2-naphthol (CAS No. 1076-26-2) is an aromatic compound belonging to the naphthol family. It has a molecular formula of C11H10O and a molecular weight of 158.20 g/mol . The structure consists of a naphthalene backbone with a hydroxyl (-OH) substituent at the 2-position and a methyl (-CH3) group at the 1-position. This specific arrangement of functional groups confers unique chemical properties to the compound.

Common synonyms for this compound include:

  • 1-methylnaphthalen-2-ol

  • 1-Methyl-2-Naphthalenol

  • 2-Naphthalenol, 1-methyl-

  • 1-methyl-2-naphthol (SALTDATA: FREE)

Physical and Chemical Properties

The physical and chemical properties of 1-Methyl-2-naphthol are summarized in Table 1, providing essential information for researchers and industrial applications.

Table 1: Physical and Chemical Properties of 1-Methyl-2-naphthol

PropertyValueReference
Molecular FormulaC11H10O
Molecular Weight158.197 g/mol
Physical StateSolid
Melting Point112°C
Boiling Point304.3±11.0°C at 760 mmHg
Density1.1±0.1 g/cm³
Flash Point147.1±11.1°C
Vapor Pressure0.0±0.7 mmHg at 25°C
LogP3.17
pKa9.65±0.50 (Predicted)
Refractive Index1.656
Polar Surface Area (PSA)20.23000
Exact Mass158.073166
Hazard CodeXi (Irritant)
Recommended StorageSealed in dry container, Room Temperature

The LogP value of 3.17 indicates that 1-Methyl-2-naphthol is relatively lipophilic, suggesting good permeability through biological membranes and moderate water solubility . The high boiling point (304.3°C) and relatively high melting point (112°C) are consistent with its aromatic structure and potential for intermolecular hydrogen bonding through the hydroxyl group .

Spectroscopic Characterization

The spectroscopic properties of 1-Methyl-2-naphthol are essential for structural confirmation and purity assessment. Based on its chemical structure, the compound would exhibit characteristic spectral features:

Table 2: Spectroscopic Characteristics of 1-Methyl-2-naphthol

Spectroscopic MethodExpected Key FeaturesReference
¹H NMRSignals for methyl protons (δ ~2.5 ppm), aromatic protons (δ 7.0-8.0 ppm), and hydroxyl proton (variable, δ 5.0-9.0 ppm)
¹³C NMRCarbon signals for methyl group (δ ~20 ppm), aromatic carbons (δ 120-140 ppm), and carbon bearing hydroxyl group (δ ~150 ppm)
IRO-H stretching (3200-3600 cm⁻¹), C-H stretching (2900-3100 cm⁻¹), aromatic C=C stretching (1450-1600 cm⁻¹)
Mass SpectrometryMolecular ion peak at m/z 158, fragmentation patterns involving loss of hydroxyl and methyl groups

Comparative Analysis with Related Compounds

Understanding 1-Methyl-2-naphthol in the context of related compounds provides valuable insights into structure-property relationships. Table 3 compares 1-Methyl-2-naphthol with structurally similar compounds.

Table 3: Comparison of 1-Methyl-2-naphthol with Related Compounds

Property1-Methyl-2-naphthol2-Methyl-1-naphthol1-Methylnaphthalene2-Methylnaphthalene
CAS No.1076-26-27469-77-490-12-091-57-6
Molecular FormulaC11H10OC11H10OC11H10C11H10
Molecular Weight158.20 g/mol158.20 g/mol142.20 g/mol142.20 g/mol
Structural DistinctionOH at 2-position, CH3 at 1-positionOH at 1-position, CH3 at 2-positionCH3 at 1-position, no OHCH3 at 2-position, no OH
Melting Point112°CNot provided in sourcesNot provided in sources34.6°C
LogP3.17Not provided in sourcesNot provided in sources3.86
Reference

The positional isomerism between 1-Methyl-2-naphthol and 2-Methyl-1-naphthol likely results in different chemical reactivity and physical properties due to the altered electronic distribution . Similarly, the presence of a hydroxyl group in 1-Methyl-2-naphthol distinguishes it from 1-Methylnaphthalene and 2-Methylnaphthalene, conferring greater polarity, hydrogen bonding capability, and different biological interactions .

Toxicological Considerations

While specific toxicological data for 1-Methyl-2-naphthol is limited in the provided sources, information can be inferred from related naphthalene derivatives. The compound carries the hazard code Xi, indicating it is an irritant .

By comparison, methylnaphthalenes have established toxicological profiles:

  • 1-Methylnaphthalene has been associated with:

    • Skin irritation and possible photosensitization

    • Respiratory tract irritation

    • Potential hemolytic effects in individuals with glucose-6-phosphate dehydrogenase deficiency

  • 2-Methylnaphthalene exhibits:

    • Respiratory tract toxicity (established as a "presumed health effect for humans")

    • Hepatic effects (also considered a "presumed health effect for humans")

    • Defined provisional minimal risk levels for various exposure durations

Due to structural similarities, 1-Methyl-2-naphthol may share some of these toxicological properties, though the hydroxyl group would alter its biological activity and metabolism .

Applications and Industrial Relevance

  • Organic synthesis - serving as a building block for more complex molecules

  • Pharmaceutical research - potential precursor for bioactive compounds

  • Dye and pigment manufacturing - naphthols are commonly used in colorant production

  • Analytical chemistry - as a reference standard or derivatization agent

Recent research indicates that naphthol derivatives similar to 1-Methyl-2-naphthol have been investigated in the context of catalyst development for organic transformations. For example, a study published in 2024 mentioned 1-(benzothiazolylamino)methyl-2-naphthol derivatives in relation to catalytic synthesis of heterocyclic compounds .

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